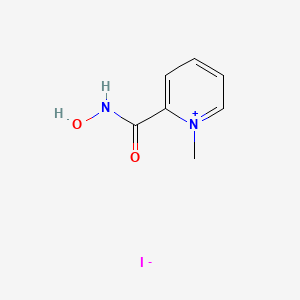![molecular formula C27H53NO2 B14381006 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine CAS No. 89857-83-0](/img/structure/B14381006.png)
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine is a chemical compound that belongs to the class of dioxolanes and piperidines. This compound is characterized by the presence of a piperidine ring attached to a dioxolane moiety, which is further substituted with dinonyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine typically involves the reaction of piperidine with a suitable dioxolane derivative. One common method is the condensation reaction between piperidine and 2,2-dinonyl-1,3-dioxolane-4-methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring or the dioxolane moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: A related compound with similar dioxolane structure but different substituents.
2,2-Diphenyl-1,3-dioxolan-4-ylmethyl: Another dioxolane derivative with phenyl groups instead of dinonyl groups.
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidine: A similar compound with dimethyl groups instead of dinonyl groups.
Uniqueness
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dinonyl groups enhances its hydrophobicity and may influence its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89857-83-0 |
|---|---|
Molecular Formula |
C27H53NO2 |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
1-[[2,2-di(nonyl)-1,3-dioxolan-4-yl]methyl]piperidine |
InChI |
InChI=1S/C27H53NO2/c1-3-5-7-9-11-13-16-20-27(21-17-14-12-10-8-6-4-2)29-25-26(30-27)24-28-22-18-15-19-23-28/h26H,3-25H2,1-2H3 |
InChI Key |
KMLVHWFYZAXQMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(OCC(O1)CN2CCCCC2)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14380923.png)

![4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14380930.png)
![1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14380932.png)
![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
![3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole](/img/structure/B14380947.png)
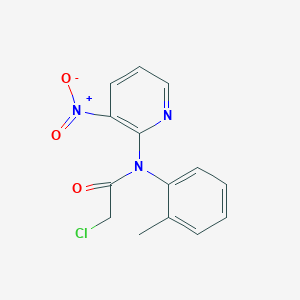
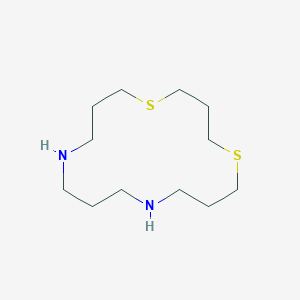
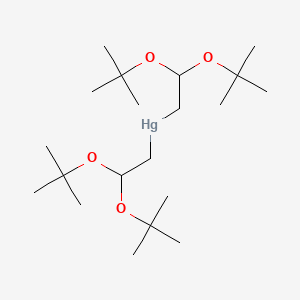
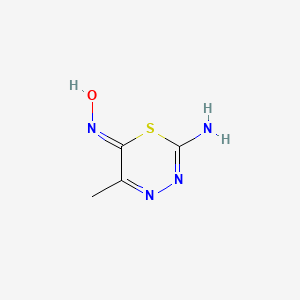
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)

